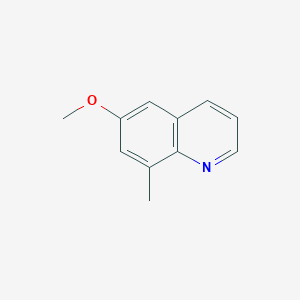

6-Methoxy-8-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-8-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-10(13-2)7-9-4-3-5-12-11(8)9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFLLXNVBFMFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 6 Methoxy 8 Methylquinoline

Electrophilic Aromatic Substitution Patterns on the Quinoline (B57606) Nucleus

The reactivity of the quinoline ring toward electrophilic aromatic substitution is complex, governed by the deactivating effect of the protonated nitrogen atom under acidic conditions and the directing effects of existing substituents. For 6-methoxy-8-methylquinoline, the benzene (B151609) portion of the fused system is significantly more activated towards electrophiles than the pyridine (B92270) ring. uomosul.edu.iqnou.edu.ng

The 6-methoxy group is a powerful activating, ortho-para directing group, while the 8-methyl group is a weaker activating, ortho-para director. Their combined influence strongly favors substitution on the carbocyclic ring.

Position 5: This position is ortho to the strongly activating methoxy (B1213986) group and para to the methyl group, making it the most electronically enriched and sterically accessible site for electrophilic attack. Nitration studies on analogous 8-methoxy-4-methylquinoline (B1316032) show a strong preference for substitution at the 5-position.

Position 7: This position is ortho to both the methoxy and methyl groups. While electronically activated, it may experience some steric hindrance compared to the 5-position.

Pyridine Ring (Positions 2, 3, 4): This ring is strongly deactivated towards electrophiles, especially under the acidic conditions typical for reactions like nitration and sulfonation. uomosul.edu.iqorganicchemistrytutor.com Substitution on this ring is generally not observed unless under forcing conditions.

Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃) on this compound are predicted to yield the 5-substituted derivative as the major product. masterorganicchemistry.com

Nucleophilic Substitution Reactions

Nucleophilic substitution on the quinoline ring typically requires an activating group or the presence of a good leaving group, such as a halogen. In the case of unsubstituted this compound, direct nucleophilic attack on the electron-rich ring is unfavorable.

However, functionalization can be achieved through multi-step sequences. For instance, a one-pot tandem process has been developed for 8-methylquinoline (B175542) derivatives that involves a Chichibabin-type nucleophilic substitution at the C-2 position with an enolate, followed by a reduction step. informahealthcare.com This strategy could potentially be applied to this compound, functionalizing the C-2 position with an amide side chain. informahealthcare.com

Furthermore, if a leaving group is present, such as in 8-bromo-4-chloro-6-methylquinoline, the halogen atoms can be readily displaced by nucleophiles. evitachem.com Research on 6-methoxyquinolin-8-amine, a related compound, showed that direct nucleophilic substitution of an amine with 2-chloroethylamine (B1212225) hydrochloride was unsuccessful, necessitating a multi-step approach to achieve the desired product. mdpi.com This highlights that even with potentially reactive groups, nucleophilic substitutions on the quinoline core can be challenging and require carefully designed synthetic routes. mdpi.com

Oxidation Reactions (e.g., Quinoline N-oxide formation)

The nitrogen atom in the quinoline ring is susceptible to oxidation, most commonly forming the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other strong oxidants. nih.govthieme-connect.deresearchgate.net The formation of the N-oxide significantly alters the electronic properties of the quinoline ring system.

The N-oxide of this compound serves as a versatile intermediate for further functionalization. The N-oxide group activates the C-2 and C-4 positions towards both nucleophilic attack and certain types of C-H activation reactions that are not feasible on the parent quinoline. thieme-connect.de For example, quinoline N-oxides are common substrates in palladium-catalyzed C-2 arylations and alkylations. nih.gov

| Reactant | Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Quinoline Derivatives | m-CPBA | CH₂Cl₂, Room Temp | Quinoline N-Oxide | Generally high |

| 7-Acetamido-8-benzyloxyquinoline | m-CPBA | 1,2-dichloroethane, RT, 48h | N-Oxide derivative | 82% nih.gov |

Reduction Chemistry of the Quinoline Ring and Substituents

Selective Hydrogenation of the Pyridine Ring

The selective reduction of the pyridine ring of the quinoline system to afford a 1,2,3,4-tetrahydroquinoline (B108954) is a valuable transformation for accessing important saturated N-heterocyclic scaffolds. This reduction can be achieved with high selectivity over the benzene ring using various catalytic systems. nih.gov

Heterogeneous catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (Adams' catalyst), and Raney nickel are commonly employed, often requiring hydrogen gas under pressure. rsc.orgresearchgate.net More recently, advanced catalytic systems have been developed that operate under milder conditions. For example, a magnetically recoverable palladium catalyst supported on superparamagnetic iron oxide nanoparticles (Pd@Fe₃O₄) has been used for the transfer hydrogenation of quinolines with excellent chemoselectivity for the pyridine ring. nih.gov In a specific application of this method, 6-methoxyquinoline (B18371) was hydrogenated to 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) with over 99% chemoselectivity. nih.gov Tandem approaches have also been developed that combine C-2 functionalization with subsequent selective hydrogenation of the pyridine ring in a one-pot process using a nickel catalyst. informahealthcare.com

| Substrate | Catalyst System | Hydrogen Source | Conditions | Product | Selectivity/Yield |

|---|---|---|---|---|---|

| 6-Methoxyquinoline | Pd@Fe₃O₄ | Tetrahydroxydiboron (THDB) | 80 °C | 6-Methoxy-1,2,3,4-tetrahydroquinoline | >99% chemoselectivity nih.gov |

| 8-Methylquinoline Derivatives | NiBr₂ / 1,10-phenanthroline (B135089) / Mg | In situ generated | 120 °C | 2-Substituted-8-methyl-1,2,3,4-tetrahydroquinoline | Moderate yields informahealthcare.com |

| Quinoline Derivatives | Au-NP/TiO₂ | Formic Acid | Room Temp | 1,2,3,4-Tetrahydroquinolines | Excellent yields colab.ws |

| Quinoline Derivatives | RuCl₃·xH₂O | Ammonia Borane | Elevated Temp | 1,2,3,4-Tetrahydroquinolines | Moderate to high yields colab.ws |

Stereoselective Reduction Approaches

When the quinoline substrate contains a chiral center or when chiral catalysts are employed, the reduction of the pyridine ring can proceed stereoselectively, yielding specific stereoisomers of the tetrahydroquinoline product. The development of asymmetric hydrogenation is crucial for producing enantiomerically pure compounds. thieme-connect.comliv.ac.uk

Chiral transition metal complexes, particularly those of iridium and ruthenium with chiral diamine ligands, have proven highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives. dicp.ac.cn These reactions often proceed with excellent enantioselectivity (ee). While many examples focus on 2-substituted quinolines, the principles are extendable to other substitution patterns. thieme-connect.comdicp.ac.cnnih.gov For instance, a dynamic kinetic resolution-based asymmetric transfer hydrogenation has been successfully applied to racemic 2-substituted quinolines to generate chiral tetrahydroquinolines with high diastereomeric and enantiomeric ratios. thieme-connect.comnih.gov Similarly, chiral Brønsted acids, such as those derived from phosphoric acid or cyclopentadiene, can catalyze the enantioselective transfer hydrogenation of substituted quinolines using a Hantzsch ester as the hydrogen source. liv.ac.uk A diastereoselective trans-reduction of a cyclic enamine intermediate has also been used as a key step in the stereoselective synthesis of complex octahydrobenzo[g]quinolines. acs.org

Transition Metal-Catalyzed C-H Functionalization at the Methyl Group and Quinoline Core

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the direct functionalization of otherwise inert C-H bonds. rsc.org For this compound, both the C(sp³)–H bonds of the 8-methyl group and the C(sp²)–H bonds of the quinoline core are viable targets for such transformations.

The 8-methyl group is a prime site for chelation-assisted C(sp³)–H activation. The nitrogen atom of the quinoline ring acts as a directing group, facilitating the formation of a five-membered metallacyclic intermediate with catalysts based on rhodium(III), cobalt(III), or manganese(I). oup.comresearchgate.netthieme-connect.comsnnu.edu.cn This allows for a variety of transformations at the methyl group, including:

Alkylation: Coupling with olefins like maleimides. nih.gov

Amidation: Reaction with amides or other amino sources. oup.comacs.org

Arylation: Introduction of aryl groups using arylsilanes. researchgate.net

Addition to Aldehydes: Formation of β-quinolinyl alcohols. thieme-connect.com

The quinoline core itself can also be functionalized. Palladium catalysis is frequently used for C-H functionalization, often targeting the C-2 or C-4 positions. researchgate.netmdpi.com These reactions can be directed by the quinoline nitrogen itself or proceed via an N-oxide intermediate, which enhances reactivity at the C-2 position. nih.gov Rhodium-catalyzed C-H activation of 8-methylquinoline has been shown to produce a mixture of C-2 and C-4 functionalized products, demonstrating that the directing effect can extend to the core C-H bonds as well. csic.es

| Reaction Type | Catalyst | Coupling Partner | Functionalized Position | Reference |

|---|---|---|---|---|

| C(sp³)–H Amidation | Rh(III) Complex | Amides | 8-Methyl group | oup.com |

| C(sp³)–H Arylation | Rh(III) Complex | Arylsilanes | 8-Methyl group | researchgate.net |

| C(sp³)–H Alkylation | Rh(III) Complex | Maleimides | 8-Methyl group | nih.gov |

| C(sp³)–H Addition to Aldehydes | Manganese(I) Complex | Aldehydes | 8-Methyl group | thieme-connect.com |

| C(sp³)–H Allylation | Co(III)/Rh(III) Complex | Fluoroalkyl olefins | 8-Methyl group | snnu.edu.cn |

| C(sp²)–H Alkenylation | Pd(II) Complex | Alkenes | Quinoline Core (e.g., C4) | researchgate.net |

Regioselective C(sp³)–H Alkenylation

The methyl group at the 8-position of the quinoline ring serves as a handle for regioselective C(sp³)–H activation and subsequent functionalization. Rhodium(III)-catalyzed alkenylation reactions of 8-methylquinolines with alkynes have been shown to proceed efficiently, yielding 8-allylquinolines. nih.gov These reactions are characterized by their high regio- and stereoselectivity. nih.gov The catalytic cycle is believed to involve a five-membered rhodacycle as a key intermediate. nih.gov

In a study by Kumar and coworkers, a rhodium(III) catalyst, [Cp*RhCl₂]₂, was used to facilitate the C(sp³)–H alkenylation of 8-methylquinolines. researchgate.net This method, however, required high temperatures (100 °C) and long reaction times (24–48 h). researchgate.net More recent developments have focused on improving the efficiency and sustainability of these transformations.

Cobalt-catalyzed C(sp³)–H alkenylation has also been explored. researchgate.net For instance, the use of a Cp*Co(III) catalyst has been reported for the functionalization of 8-methylquinoline. researchgate.net These reactions often employ a directing group to achieve high regioselectivity. researchgate.net

Below is a table summarizing representative conditions for the regioselective C(sp³)–H alkenylation of 8-methylquinolines.

| Catalyst System | Coupling Partner | Conditions | Product | Reference |

| [{CpRhCl₂}₂] | Alkynes | High Temperature | 8-Allylquinolines | nih.gov |

| [CpRhCl₂]₂ | Alkynes | 100 °C, 24-48 h | 8-Allylquinolines | researchgate.net |

| [Cp*Co(MeCN)₃][SbF₆]₂ | But-2-ynoate ester | rt, 36-48 h | Alkenylated Thioamides | researchgate.net |

Mechanochemical Approaches to C-H Methylation

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a more sustainable alternative to traditional solvent-based methods. diva-portal.org A mechanochemical, rhodium(III)-catalyzed C–H methylation of 8-methylquinolines has been developed, which is highly regioselective. researchgate.net This solvent-free or liquid-assisted grinding (LAG) method operates under mild conditions without the need for external heating and significantly reduces reaction times compared to solvent-based protocols. researchgate.netdiva-portal.org

In one study, 8-methylquinoline was methylated using [Cp*RhCl₂]₂ as the catalyst, AgSbF₆ as an additive, and Ag₂CO₃ as an oxidant. researchgate.net The reaction was carried out in a ball mill, demonstrating the feasibility of this approach. researchgate.net This method has been shown to be tolerant of various functional groups and can be applied to the late-stage methylation of biologically active compounds. diva-portal.orgnih.gov Interestingly, the reaction can also be performed using a simple pestle and mortar, highlighting its operational simplicity. researchgate.net

The development of mechanochemical C–H methylation addresses the growing need for more environmentally friendly synthetic methods in the pharmaceutical and chemical industries, where an estimated 85% of waste is attributed to solvent use. diva-portal.org

The table below outlines a typical mechanochemical C-H methylation protocol for 8-methylquinolines.

| Catalyst System | Methylating Agent | Conditions | Product | Reference |

| [Cp*RhCl₂]₂ / AgSbF₆ / Ag₂CO₃ | MeBF₃K | Ball Milling, 36 Hz, 2-6 h | 8-Ethylquinolines | researchgate.net |

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and halogenated quinolines are excellent substrates for such transformations. The presence of a halogen atom on the quinoline ring of a this compound derivative would make it amenable to various cross-coupling reactions.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. While there is no direct mention of Suzuki-Miyaura coupling with this compound itself in the provided context, the principles can be applied to its halogenated derivatives. For instance, 6,8-dibromo-3-methoxy-2-methylquinoline (B2478972) can undergo Suzuki-Miyaura coupling. vulcanchem.com Similarly, other bromo-substituted quinolines are suitable for this reaction.

The reaction typically employs a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base. researchgate.net The choice of ligand can significantly impact the reaction's efficiency. For example, SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) is a highly effective ligand that allows for reactions to be performed at low catalyst levels and even at room temperature for aryl chlorides. acs.org The reaction proceeds with retention of configuration at the carbon atom of the alkylborane. nih.gov

A hypothetical Suzuki-Miyaura coupling of a bromo-substituted this compound is presented below.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |

| Bromo-6-methoxy-8-methylquinoline | Arylboronic acid | Pd(PPh₃)₂Cl₂ | Various | Aryl-6-methoxy-8-methylquinoline |

Heck Coupling Reactions

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura coupling, halogenated derivatives of this compound would be suitable substrates for Heck reactions. The carbamoyl (B1232498) group in certain quinoline derivatives can act as a ligand in palladium-catalyzed Heck reactions, leading to high yields. vulcanchem.com

A general representation of a Heck coupling reaction involving a halogenated this compound derivative is shown in the table below.

| Substrate | Coupling Partner | Catalyst | Base | Product |

| Halo-6-methoxy-8-methylquinoline | Alkene | Palladium catalyst | Various | Alkenyl-6-methoxy-8-methylquinoline |

Reactivity of the Methoxy and Methyl Substituents

The methoxy and methyl groups on the this compound ring are not merely passive substituents; they actively participate in and influence the compound's reactivity.

The methoxy group at the 6-position is electron-donating, which can activate the quinoline ring towards certain electrophilic substitution reactions. vulcanchem.com It also influences the compound's physical properties, such as solubility. cymitquimica.com In some cases, the methoxy group can be cleaved to form a hydroxyquinoline derivative. For example, 4-methyl-5,6-dimethoxy-8-nitroquinoline (B8648767) can be reacted with an acid to produce 4-methyl-5-hydroxy-6-methoxy-8-nitroquinoline. google.com

The methyl group at the 8-position is a primary site for C(sp³)–H activation, as discussed in the context of alkenylation and methylation reactions. nih.govbohrium.comacs.org Direct halogenation of 6-methoxy-8-nitroquinoline (B1580621) is not a viable method for introducing a halogen at the 5-position, as it leads to preferential attack on the 4-methyl group, forming bromomethyl and dibromomethyl derivatives. google.com This highlights the reactivity of the methyl group towards radical halogenation.

Synthesis and Comprehensive Characterization of 6 Methoxy 8 Methylquinoline Derivatives

Design Principles for Tailored Derivative Synthesis

The design of 6-methoxy-8-methylquinoline derivatives is a strategic process rooted in the principles of medicinal chemistry and rational drug design. The goal is to create novel molecules with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. mdpi.combenthamdirect.com A key strategy involves modifying the quinoline (B57606) scaffold at various positions to influence its interaction with biological targets. mdpi.com For instance, substitutions on the quinoline ring can profoundly affect the compound's therapeutic and pathogenic pathways. mdpi.com

Rational design approaches have been successfully employed to enhance target engagement and improve the pharmacokinetic properties of quinoline-based compounds. mdpi.com This involves a deep understanding of structure-activity relationships (SAR), where discrete structural changes are correlated with pharmacological outcomes. nih.gov For example, the introduction of specific functional groups can be used to block metabolic pathways, thereby increasing the compound's bioavailability and in vivo activity. benthamscience.commanchester.ac.uk

The quinoline nucleus is considered a "privileged scaffold" in drug discovery due to its ability to bind to a wide range of biological targets. benthamdirect.combenthamscience.commanchester.ac.uk This versatility has spurred persistent efforts to develop new congeners with superior biological activities and minimal side effects. benthamdirect.com The design process often involves computational modeling and quantum mechanics calculations to predict the interaction of derivatives with their targets, such as the heme receptor in the context of antimalarial agents. benthamscience.commanchester.ac.uk This allows for the judicious modification of the quinoline core to optimize its therapeutic potential. benthamscience.commanchester.ac.uk

Systematic Synthesis of Key Derivative Classes

The following subsections describe the synthetic routes to several important classes of this compound derivatives.

Aminoalkylamino-Substituted Quinoline Derivatives (e.g., Primaquine (B1584692) analogs)

A significant class of derivatives is formed by introducing an aminoalkylamino side chain at the 8-position of the 6-methoxyquinoline (B18371) core, a hallmark of the antimalarial drug Primaquine. The synthesis of these analogs typically begins with 6-methoxy-8-nitroquinoline (B1580621). mdpi.comorgsyn.org This starting material can be prepared via a Skraup reaction, a classic method for quinoline synthesis, using 3-nitro-4-aminoanisole and glycerol (B35011). orgsyn.orgmdpi.com

The nitro group at the 8-position is then reduced to an amine, yielding 6-methoxy-8-aminoquinoline. mdpi.com This reduction is commonly achieved using reagents like tin(II) chloride (SnCl₂). mdpi.com The resulting 8-aminoquinoline is the key precursor for introducing the aminoalkylamino side chain. mdpi.comnih.gov For example, N¹-(6-Methoxyquinolin-8-yl)ethan-1,2-diamine can be synthesized by reacting 6-methoxyquinolin-8-amine with chloroacetyl chloride, followed by reduction of the resulting amide with lithium aluminum hydride (LiAlH₄). mdpi.com

Variations in the aminoalkylamino side chain are introduced by reacting 6-methoxy-8-aminoquinoline with different alkyl halides or by employing multi-step synthetic sequences to build the desired side chain before coupling it to the quinoline core. mdpi.comnih.gov

Table 1: Synthesis of Aminoalkylamino-Substituted Quinoline Derivatives

| Starting Material | Key Intermediates | Final Product Class |

|---|---|---|

| 6-methoxy-8-nitroquinoline | 6-methoxy-8-aminoquinoline | Primaquine analogs |

Carboxylate and Ester Derivatives

Carboxylate and ester functionalities have been incorporated into the this compound scaffold, primarily at the 3- and 4-positions. A common starting material for these syntheses is ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate. rsc.org This compound can be synthesized from 4-methoxy-2-methylaniline (B89876) through established protocols. rsc.org

The bromine at the 4-position allows for further functionalization. For instance, a Heck coupling reaction can be employed to introduce an α,β-unsaturated ester at this position. rsc.org Subsequent chemical transformations, such as reduction of a ketone to a hydroxyl group using sodium borohydride (NaBH₄), can be performed on the side chain. nih.gov Ester derivatives can also be prepared through the Doebner reaction, a one-step synthesis involving a substituted benzaldehyde, pyruvic acid, and an aniline (B41778), in this case, p-anisidine (B42471), to yield 6-methoxy-2-arylquinoline-4-carboxylic acids. nih.gov These carboxylic acids can then be converted to their corresponding methyl esters by reaction with methyl iodide in the presence of potassium carbonate. nih.gov

Table 2: Synthesis of Carboxylate and Ester Derivatives

| Starting Material | Reaction Type | Functional Group Introduced |

|---|---|---|

| Ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate | Heck Coupling | α,β-unsaturated ester |

| 6-methoxy-2-arylquinoline-4-carboxylic acid | Esterification | Methyl ester |

Halogenated Quinoline Derivatives (e.g., 4-chloro-6-methoxy-8-methylquinoline)

Halogenation of the this compound ring system is a crucial step in the synthesis of many derivatives, as the halogen atom can serve as a leaving group for subsequent nucleophilic substitution reactions. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, for example, starts from 4-methoxyaniline. atlantis-press.comresearchgate.net The synthesis involves a cyclization reaction, followed by nitration and then chlorination. atlantis-press.comresearchgate.net The chlorination step is typically achieved using phosphorus oxychloride (POCl₃). atlantis-press.comgoogle.com

Another approach to halogenated quinolines involves the direct halogenation of a pre-existing quinoline derivative. For instance, an operationally simple and metal-free protocol for the C5-H halogenation of 8-substituted quinoline derivatives has been developed using trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org This method has been successfully applied to N-(6-methoxyquinolin-8-yl)acetamide, affording the C5-halogenated derivative in excellent yield. rsc.org

Table 3: Synthesis of Halogenated Quinoline Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 6-methoxy-2-methylquinolin-4-ol | Phosphorus oxychloride | 4-chloro-6-methoxy-2-methylquinoline |

Pyrazolo[3,4-b]quinolinyl Systems

The fusion of a pyrazole ring to the quinoline core results in the formation of pyrazolo[3,4-b]quinolinyl systems. The synthesis of these compounds often starts with a functionalized quinoline. For example, 2-chloro-3-formyl quinoline derivatives, including those with 8-methyl and 6-methoxy substituents, can be used as precursors. ijirset.com The synthesis involves the reaction of the 2-chloro-3-formyl quinoline with a hydrazine, which leads to the formation of the pyrazole ring. ijirset.com

An alternative strategy involves the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone in the presence of a catalyst such as zirconium tetrachloride (ZrCl₄). mdpi.com This approach allows for the construction of the quinoline ring onto a pre-existing pyrazole. Microwave-assisted organic synthesis has also been shown to be an efficient method for preparing pyrazolo[3,4-b]quinoline derivatives, often leading to higher yields and shorter reaction times. researchgate.net

Table 4: Synthetic Approaches to Pyrazolo[3,4-b]quinolinyl Systems

| Quinoline Precursor | Pyrazole Precursor | Reaction Condition |

|---|---|---|

| 2-chloro-3-formyl-6-methoxy-8-methylquinoline | Hydrazine | Cyclization |

Diaryl-Substituted Quinoline Derivatives

The introduction of aryl groups at the 2- and 4-positions of the quinoline ring leads to diaryl-substituted derivatives. A versatile method for the synthesis of these compounds is the Povarov reaction. mdpi.com This is a one-pot, three-component reaction involving an arylamine, a benzaldehyde, and an activated alkene. For the synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol (B1672232) are reacted in the presence of a Lewis acid catalyst such as BF₃·OEt₂. mdpi.com The reaction proceeds through a cycloaddition followed by an oxidative dehydrogenation aromatization sequence to yield the final diarylquinoline product. mdpi.com

Table 5: Synthesis of Diaryl-Substituted Quinoline Derivatives via Povarov Reaction

| Arylamine | Benzaldehyde | Activated Alkene | Catalyst | Product |

|---|

Tetrahydroquinoline Analogs

The reduction of the pyridine (B92270) ring in quinoline derivatives to yield 1,2,3,4-tetrahydroquinolines is a common strategy to introduce three-dimensional complexity and modulate biological activity. Various methods have been developed for the synthesis of tetrahydroquinolines, which are applicable to the this compound framework. These methods often involve catalytic hydrogenation or transfer hydrogenation.

For instance, a general approach involves the use of a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Another effective method is transfer hydrogenation, which utilizes a hydrogen donor like Hantzsch ester in the presence of a catalyst. For example, a boronic acid catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation has been reported. While specific examples for the reduction of this compound are not prevalent in the literature, the methodologies are broadly applicable.

A study on the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives highlights a key synthetic step involving the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol. This reaction was carried out using lipase from Candida antarctica and vinyl acetate. The progress of this resolution was monitored by chiral High-Performance Liquid Chromatography (HPLC). nih.gov

Triazolyl-Substituted Quinoline Derivatives

The introduction of a triazole ring into the quinoline scaffold is a widely used strategy in medicinal chemistry to create hybrid molecules with enhanced biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most common method for the synthesis of 1,2,3-triazole-substituted quinolines. researchgate.net This reaction involves the coupling of a quinoline derivative bearing either an azide or an alkyne functionality with a corresponding reaction partner.

For example, a series of 1-aryl-1,2,3-triazoles-4-methoxy methyl-3-quinoline-2-morpholine derivatives were synthesized via a copper(I)-catalyzed 1,3-dipolar cycloaddition between 2-morpholinoquinoline-3-methyl propargyl ether and various aryl azides. researchgate.net This approach can be adapted to synthesize triazolyl-substituted derivatives of this compound by first introducing a propargyl ether or an azide group onto the quinoline core.

Another study describes the synthesis of 5-chloro-8-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)quinoline from 5-chloro-8-hydroxyquinoline through an O-propargylation reaction followed by a copper-catalyzed 1,3-dipolar cycloaddition. researchgate.net This highlights a versatile route for linking a triazole moiety to the quinoline scaffold via an ether linkage.

Strategies for Position-Specific Functional Group Introduction

The precise introduction of functional groups at specific positions on the quinoline ring is crucial for the development of new derivatives with desired properties. While various methods exist for the functionalization of quinolines, direct C-H bond activation has emerged as a powerful and atom-economical strategy for regioselective modifications.

For the this compound scaffold, the C8-methyl group offers a handle for functionalization. However, direct C-H functionalization of the quinoline ring itself is also a viable strategy. For instance, rhodium(III)-catalyzed regioselective distal C(sp²)–H bond alkylation of quinoline N-oxides using olefins as the alkyl source has been reported to exhibit excellent selectivity for the C-8 position. This method utilizes the N-oxide as a traceless directing group.

Chiral Synthesis and Enantiomeric Excess Determination via Chiral HPLC

The synthesis of enantiomerically pure quinoline derivatives is of significant interest, as different enantiomers can exhibit distinct biological activities. Chiral synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both the analytical determination of enantiomeric excess (ee) and the preparative separation of enantiomers. In a study on chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, the enzymatic resolution of (±)-5,6,7,8-tetrahydroquinoline-8-ol was monitored by HPLC equipped with a chiral Daicel AD-RH column. nih.gov This allowed for the determination of the retention times for the different enantiomers and thus the calculation of the enantiomeric excess.

Advanced Spectroscopic Characterization Methodologies

The unambiguous structural elucidation of newly synthesized this compound derivatives relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C{¹H}, ³¹P{¹H}, 1D, 2D)

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. One-dimensional (1D) ¹H and ¹³C{¹H} NMR spectra provide fundamental information about the proton and carbon environments within the molecule.

For a derivative such as 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, the ¹H NMR spectrum shows characteristic signals for the methyl group, methoxy (B1213986) groups, and aromatic protons. mdpi.com For example, a singlet for the C3-methyl group appears at a distinct chemical shift, while the protons on the quinoline and phenyl rings appear as doublets, doublets of doublets, and multiplets in the aromatic region. mdpi.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for a 6-Methoxyquinoline Derivative

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 6-Methoxy-3-methyl-4-phenylquinoline rsc.org | 8.70 (s, 1H), 8.01 (d, J = 9.1 Hz, 1H), 7.57-7.49 (m, 2H), 7.49-7.43 (m, 1H), 7.32-7.22 (m, 3H), 6.69 (d, J = 2.8 Hz, 1H), 3.67 (s, 3H), 2.22 (s, 3H) | 157.7, 150.2, 145.0, 143.0, 137.1, 130.8, 129.1, 128.6, 128.5, 128.2, 127.8, 120.3, 104.0, 55.2, 17.6 |

Note: Data for a closely related analog is provided as an illustrative example.

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of quinoline derivatives, typically observing the protonated molecule [M+H]⁺.

The accurate mass measurement provided by HRMS allows for the calculation of the molecular formula, which serves as a crucial confirmation of the compound's identity. For instance, the calculated mass for the [M+H]⁺ ion of 6-methoxy-3-methyl-4-phenylquinoline (C₁₇H₁₆NO) is 250.1232, with an experimental value found to be 250.1235, confirming the elemental composition. rsc.org

Table 2: Representative HRMS Data for 6-Methoxyquinoline Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 6-Methoxy-3-methyl-4-phenylquinoline rsc.org | C₁₇H₁₅NO | 250.1232 | 250.1235 |

| 6-Methoxy-4-(4-methoxyphenyl)quinoline rsc.org | C₁₇H₁₅NO₂ | 266.1181 | 266.1194 |

Note: Data for closely related analogs is provided as illustrative examples.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

The key vibrational modes expected for this compound are:

Aromatic C-H Stretching: The C-H bonds on the quinoline ring are expected to produce absorption bands in the region of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the methyl (CH₃) and methoxy (O-CH₃) groups will exhibit stretching vibrations in the 2960-2850 cm⁻¹ range. wikipedia.org

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline aromatic system typically result in a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O-C (Aryl Ether) Stretching: The aryl-alkyl ether linkage of the methoxy group is characterized by two distinct stretching bands. The asymmetric stretch typically appears as a strong band between 1275-1200 cm⁻¹, while the symmetric stretch is found in the 1075-1020 cm⁻¹ region. libretexts.org

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds, as well as bending modes for the aliphatic C-H bonds of the methyl and methoxy groups, occur in the fingerprint region (below 1500 cm⁻¹), contributing to the unique pattern of the spectrum.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Quinoline) | Medium to Weak |

| 2960-2850 | C-H stretch | Aliphatic (Methyl, Methoxy) | Medium to Strong |

| 1600-1450 | C=C / C=N stretch | Aromatic Ring (Quinoline) | Medium to Strong |

| 1275-1200 | C-O-C stretch | Aryl Ether (Asymmetric) | Strong |

| 1075-1020 | C-O-C stretch | Aryl Ether (Symmetric) | Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. researchgate.net The quinoline ring system is the primary chromophore in this compound, responsible for its characteristic absorption spectrum. The absorption is due to π → π* transitions within the aromatic system.

While specific UV-Vis data for this compound is not available, studies on the closely related compound 6-Methoxyquinoline provide significant insight. The electronic absorption spectra of 6-Methoxyquinoline have been recorded in various solvents. researchgate.net The position of the absorption maximum (λmax) is influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net For 6-Methoxyquinoline, the absorption maximum remains relatively consistent with increasing solvent polarity, whereas the fluorescence emission spectrum shows a notable red shift (a shift to longer wavelengths). researchgate.net

The addition of an electron-donating methyl group at the 8-position of the 6-methoxyquinoline scaffold is expected to have a minor influence on the absorption spectrum, potentially causing a slight bathochromic (red) shift. The UV absorption properties of various quinoline derivatives are known to be sensitive to the nature and position of substituents on the quinoline ring. mdpi.com

Table 2: UV-Visible Absorption Maxima for 6-Methoxyquinoline in Various Solvents

| Solvent | Absorption Maximum (λmax) | Reference |

|---|---|---|

| Cyclohexane | ~355 nm | researchgate.net |

| Dioxane | ~355 nm | researchgate.net |

| Ethanol | ~355 nm | researchgate.net |

| Acetonitrile | ~355 nm | researchgate.net |

| Water | ~355 nm | researchgate.net |

Note: Data is for the analogue 6-Methoxyquinoline. The emission of 6-Methoxyquinoline in all solvents consisted of two bands with their maxima around 355 nm and 430 nm, with the exact positions and intensities being solvent-dependent. researchgate.net

Single Crystal X-Ray Diffraction (SCXRD) for Structural Elucidation

A crystal structure determination for this compound has not been reported in the literature. However, to illustrate the type of data obtained from an SCXRD experiment on a related quinoline derivative, the crystallographic data for Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate is presented. This data provides a clear example of the precise structural parameters that can be determined once suitable single crystals are obtained. s-a-s.org

The process involves growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data, and solving and refining the crystal structure using specialized software. researchgate.net

Table 3: Example Crystallographic Data for a Substituted Methoxyquinoline Derivative

| Parameter | Value |

|---|---|

| Compound Name | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate |

| Chemical Formula | C₁₃H₁₃NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5401(7) |

| b (Å) | 11.8332(8) |

| c (Å) | 11.858(1) |

| β (°) | 109.436(8) |

| Volume (ų) | 1262.3(2) |

| Z (molecules/unit cell) | 4 |

Note: This data is for Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and serves as an illustrative example of SCXRD analysis for a quinoline derivative. s-a-s.org

Chromatographic Techniques for Purification and Analytical Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the separation, purification, and assessment of purity of organic compounds, including quinoline derivatives. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) is a rapid and versatile technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. oup.com For quinoline alkaloids, TLC is often performed on silica gel plates, and the separation is achieved by varying the composition of the mobile phase. researchgate.net The separated spots are visualized under UV light or by using specific staining reagents.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. researchgate.net Reversed-phase HPLC is particularly common for the analysis of quinoline alkaloids. researchgate.net In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol.

While a specific HPLC method for this compound is not described in the available literature, a method for the related compound Quinoline Yellow WS (a mixture of sulfonated quinoline derivatives) illustrates a typical approach. This demonstrates the utility of HPLC in separating closely related quinoline compounds. sielc.com The choice of column, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity.

Table 4: Example HPLC Conditions for the Analysis of a Quinoline Derivative

| Parameter | Condition |

|---|---|

| Analyte | Quinoline Yellow WS |

| Technique | Reversed-Phase HPLC |

| Stationary Phase (Column) | BIST A+, 4.6×150 mm, 5µm |

| Mobile Phase | Gradient: Acetonitrile (80% to 60% over 15 min) |

| Buffer | 5 mM TMDAP formate, pH 4.0 |

| Flow Rate | 1.0 mL/min |

| Detection | Visible (VIS) at 412 nm |

Note: This data is for the analysis of Quinoline Yellow WS and serves as an example of an HPLC method applicable to quinoline derivatives. sielc.com

Theoretical and Computational Chemistry Studies of 6 Methoxy 8 Methylquinoline

Quantum Chemical Calculations for Molecular Architecture and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-31++G(d,p), have been shown to provide reliable geometric parameters and vibrational frequencies.

Conformational analysis, the study of different spatial arrangements of a molecule (conformers) and their relative energies, is also performed using DFT. By rotating single bonds and calculating the energy of each resulting conformation, researchers can identify the most stable conformers and the energy barriers between them. The optimized geometric parameters, such as bond lengths and angles, obtained from these calculations are often in good agreement with experimental data from techniques like X-ray crystallography.

Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. A comparison of calculated and experimental vibrational frequencies for a related compound, 6-methylquinoline, illustrates the accuracy of this approach.

Table 1: Comparison of Selected Calculated and Experimental Vibrational Frequencies for 6-methylquinoline Data derived from studies on related quinoline compounds to illustrate the methodology.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31++G(d,p)) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (quinoline ring) | 3060 | 3055 |

| C-H stretch (methyl group) | 2925 | 2920 |

| C=C/C=N ring stretch | 1620 | 1622 |

| CH₃ deformation | 1450 | 1448 |

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the electronic excited states of molecules. It is used to calculate vertical excitation energies, which correspond to the absorption of light and can be used to simulate a molecule's UV-Vis absorption spectrum. The method provides information about the energy of different electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

For aromatic systems like 6-methoxy-8-methylquinoline, TD-DFT can predict the energies of π→π* and n→π* transitions. These calculations help in assigning the absorption bands observed in experimental spectra. The accuracy of TD-DFT depends on the choice of the exchange-correlation functional and basis set. Studies on related quinoline molecules demonstrate that TD-DFT can provide semi-quantitative agreement with experimental spectra, making it a valuable tool for interpreting photophysical properties.

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths Hypothetical data for this compound based on typical results for similar aromatic molecules.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₁ | 3.85 | 322 | 0.08 | HOMO → LUMO |

| S₂ | 4.21 | 294 | 0.15 | HOMO-1 → LUMO |

| S₃ | 4.55 | 272 | 0.02 | HOMO → LUMO+1 |

While TD-DFT provides information on excited states, the transitions are often described as complex combinations of many single-electron promotions between canonical molecular orbitals. Natural Transition Orbital (NTO) analysis simplifies this picture by transforming the orbitals into a more compact and chemically intuitive representation.

Computational Investigations of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. It allows for the mapping of the potential energy surface, connecting reactants to products via transition states and intermediates.

A key aspect of studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the minimum energy reaction pathway. The TS represents a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Various computational algorithms are used to locate transition states. Once the TS geometry is optimized, its energy can be calculated. The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is crucial for predicting the rate of a reaction; a higher energy barrier corresponds to a slower reaction. For reactions involving quinoline derivatives, DFT methods are commonly employed to calculate these energy barriers, providing insight into reaction feasibility and kinetics.

Many chemical reactions can yield multiple products. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational models are highly effective at predicting and explaining these selectivities.

To understand regioselectivity, chemists can model the different possible reaction pathways. For example, in an electrophilic aromatic substitution on this compound, the electrophile could attack several different positions on the quinoline ring. By calculating the transition state energies for each possible pathway, researchers can determine which path has the lowest activation energy. The pathway with the lowest energy barrier will be the most favorable, and the corresponding product will be the major regioisomer. This approach allows for the rationalization of experimentally observed product distributions and the prediction of outcomes for new reactions.

Molecular Modeling and Simulation Approaches in Chemical Research

Computational Prediction of Spectroscopic Parameters

A comprehensive search of scientific literature did not yield specific theoretical studies focused on the computational prediction of spectroscopic parameters for the compound this compound. While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard approaches for predicting spectroscopic data like NMR, FT-IR, and UV-Vis spectra for quinoline derivatives, dedicated research articles containing these specific predictions for this compound are not available in the searched results.

The existing literature does, however, contain numerous examples of these computational techniques being applied to structurally similar quinoline compounds. These studies establish a clear methodological framework for how such predictions would be made. For instance, the Gauge-Invariant Atomic Orbital (GIAO) method is frequently used for calculating ¹H and ¹³C NMR chemical shifts dergipark.org.tr. Similarly, TD-DFT calculations are the standard for simulating UV-Vis absorption spectra and understanding the electronic transitions involved dergipark.org.trmalariaworld.org. Vibrational frequencies (FT-IR and Raman) are also commonly predicted using DFT, with results often scaled to better match experimental data dergipark.org.trmalariaworld.org.

For related compounds, such as 6-chloroquinoline, researchers have successfully correlated computationally predicted spectra with experimental data, providing insights into the molecular structure and electronic properties dergipark.org.tr. These studies typically involve optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) before calculating the spectroscopic parameters dergipark.org.trmalariaworld.org.

Although these methodologies are well-established, the absence of specific published data for this compound prevents the inclusion of detailed research findings or the generation of specific data tables for its predicted spectroscopic parameters in this article.

Applications of 6 Methoxy 8 Methylquinoline and Its Derivatives in Advanced Chemical Research

Role as Key Synthetic Intermediates for Diverse Organic Molecules

6-Methoxy-8-methylquinoline and its closely related analogues, such as 6-methoxy-8-nitroquinoline (B1580621) and 6-methoxy-8-aminoquinoline, serve as pivotal starting materials and intermediates in the synthesis of a wide array of organic molecules. Their inherent reactivity and functional group handles allow for diverse chemical transformations, leading to the construction of complex molecular architectures with significant biological and material properties.

A prominent example of its utility is in the synthesis of antimalarial agents. The 8-amino-6-methoxyquinoline (B117001) pharmacophore is a core structural element in drugs like primaquine (B1584692) and tafenoquine. mdpi.com Research has shown that 6-methoxy-8-nitroquinoline can be readily synthesized and subsequently reduced to 6-methoxyquinolin-8-amine, which then serves as a crucial precursor for novel antimalarial compounds. mdpi.com For instance, a series of 8-amino-6-methoxyquinoline-tetrazole hybrids has been developed, demonstrating the role of this scaffold in creating new therapeutic candidates. mdpi.com

Furthermore, derivatives of 6-methoxyquinoline (B18371) are instrumental in the development of other biologically active compounds. A one-step Doebner reaction utilizing p-anisidine (B42471) (4-methoxyaniline) can produce 6-methoxy-2-arylquinoline-4-carboxylic acids. nih.gov These compounds have been investigated as potential P-glycoprotein inhibitors, which are important in overcoming multidrug resistance in cancer therapy. nih.gov The straightforward synthesis of these quinoline (B57606) derivatives highlights the value of the 6-methoxyquinoline core as a versatile platform for medicinal chemistry research.

The synthetic utility extends to the creation of various substituted quinolines. For example, 6-methoxy-8-nitroquinoline is a key starting material for synthesizing 2-substituted and 2,5-disubstituted-6-methoxy-8-nitroquinolines. The following table summarizes the synthesis of some key intermediates derived from or related to the this compound scaffold.

| Starting Material | Reagents and Conditions | Product | Application of Product |

| 4-methoxy-2-nitroaniline and glycerol (B35011) | Skraup reaction (e.g., with SnCl₂) | 6-methoxy-8-nitroquinoline, then 6-methoxyquinolin-8-amine | Precursor for antimalarial compounds |

| Substituted benzaldehyde, pyruvic acid, p-anisidine | Doebner reaction (reflux in ethanol) | 6-methoxy-2-arylquinoline-4-carboxylic acid | Potential P-glycoprotein inhibitors |

Building Blocks in Complex Heterocyclic Synthesis

The rigid, planar structure and the presence of nitrogen and oxygen heteroatoms make this compound and its derivatives excellent building blocks for the construction of more complex and polycyclic heterocyclic systems. These larger, often fused, heterocyclic structures are of great interest due to their unique electronic properties and potential applications in various fields of chemistry.

The quinoline nucleus itself is a foundational element in the design of novel heterocyclic compounds. researchgate.net By utilizing the functional groups on the this compound core, chemists can engage in cyclization reactions to form fused ring systems. For example, the synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones demonstrates how a substituted quinoline can be a precursor to a more complex, fused heterocyclic system. researchgate.netresearchgate.net

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. nih.govrsc.org Quinoline derivatives are often employed in MCRs to generate diverse libraries of heterocyclic compounds for drug discovery and materials science. The inherent reactivity of the quinoline ring and its substituents allows for participation in various MCRs, leading to the rapid assembly of complex scaffolds.

The hybridization of the 8-amino-6-methoxyquinoline pharmacophore with other heterocyclic moieties, such as tetrazoles, exemplifies its role as a building block. mdpi.com This approach aims to combine the beneficial properties of both fragments to create new molecules with enhanced biological activity. mdpi.com The following table presents examples of complex heterocyclic systems synthesized using quinoline-based building blocks.

| Quinoline Building Block | Reaction Type | Resulting Heterocyclic System | Potential Application |

| 2,4-dichloroquinoline-3-carbonitrile | Cyclization with hydrazine | Pyrazolo[4,3-c]quinolin-4(5H)-one | Novel heterocyclic scaffold |

| 6-methoxyquinolin-8-amine | Ugi-azide reaction | 8-amino-6-methoxyquinoline-tetrazole hybrid | Antimalarial agents |

Reagents and Ligands in Transition Metal Catalysis Research

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordinating atom for transition metals. This property allows 8-methylquinoline (B175542) and its derivatives to function as ligands in transition metal catalysis, influencing the reactivity and selectivity of catalytic transformations. The chelating ability of the nitrogen atom in conjunction with the methyl group at the 8-position is particularly important for C-H activation reactions. semanticscholar.orgnih.gov

The 8-methylquinoline group can act as a directing group in transition metal-catalyzed C(sp³)–H functionalization reactions. semanticscholar.orgnih.gov The nitrogen atom coordinates to the metal center, bringing it in close proximity to the C-H bonds of the 8-methyl group, thereby facilitating their activation. This has been demonstrated in various reactions, including Ru(II)-catalyzed amidation and Rh(III)-catalyzed acetoxylation of 8-methylquinolines. semanticscholar.orgresearchgate.net These reactions lead to the selective synthesis of functionalized quinolines, which are valuable in medicinal chemistry. semanticscholar.orgnih.gov

While direct examples of this compound as a ligand are less common in the provided search results, the principles of coordination chemistry and C-H activation observed for 8-methylquinoline are directly applicable. The methoxy (B1213986) group at the 6-position would primarily exert an electronic effect on the quinoline ring, potentially modulating the catalytic activity of the metal complex. The following table summarizes transition metal-catalyzed reactions involving 8-methylquinoline derivatives.

| Catalyst | Substrate | Reaction Type | Product |

| Ru(II) complex | 8-Methylquinoline and arylboronic acids | C(sp³)-H Monoarylation | 8-(Arylmethyl)quinoline |

| Palladium complex | 8-Methylquinoline and cyclic diaryliodonium salts | C(sp³)-H Biarylation | Functionalized biaryls and fluorene (B118485) derivatives |

| Rh(III) complex | 8-Methylquinoline | C(sp³)-H Acetoxylation | 8-(Acetoxymethyl)quinoline |

| Ru(II) complex | 8-Methylquinoline and azides | C(sp³)-H Amidation | Quinolin-8-ylmethanamines |

Probe Molecules for Fundamental Mechanistic Studies

Molecules with specific structural and spectroscopic properties can be used as probes to investigate the mechanisms of chemical reactions and biological processes. Quinoline derivatives, due to their fluorescent properties and defined structures, are well-suited for such applications.

While specific studies employing this compound as a mechanistic probe were not prominently featured in the search results, a closely related example highlights the potential of this class of compounds. Photoreactive peptides containing a 6-methoxy quinolinic acid moiety have been synthesized to study biomolecular interactions. incemc.ro These photo-conjugated peptides can be used to identify the contact points between molecules through photo-affinity labeling, providing valuable insights into biological recognition processes. incemc.ro The fluorescence of the 6-methoxyquinoline unit can also be utilized for detection and quantification. incemc.ro

The spectroscopic properties of quinoline derivatives can be sensitive to their local environment, making them useful for probing reaction intermediates and transition states. Theoretical and experimental spectroscopic investigations of substituted quinolines can provide detailed information about their electronic structure and reactivity, which is crucial for understanding reaction mechanisms. dntb.gov.ua

| Probe Molecule Type | Area of Study | Information Gained |

| Photoreactive peptides with 6-methoxy quinolinic acid | Biomolecular interactions | Identification of molecular contact points |

| Substituted quinolines | Reaction mechanisms | Understanding of electronic structure and reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-8-methylquinoline, and how do reaction conditions influence yield and purity?

- The synthesis of this compound typically involves Friedländer condensation or Skraup-Doebner-Von Miller reactions. Key intermediates include substituted anilines and ketones. For example, condensation of 8-methylquinoline precursors with methoxy-containing reagents under acidic conditions (e.g., H₂SO₄) yields the target compound. Reaction temperature (optimized between 80–120°C) and stoichiometric ratios of reagents significantly affect purity (>98%) and yield (reported up to 75%) .

- Methodological Tip : Use TLC or HPLC to monitor reaction progress and column chromatography for purification. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- ¹H NMR : Key signals include a singlet for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons in the quinoline ring (δ 7.2–8.5 ppm). The 8-methyl group appears as a singlet (~δ 2.6 ppm) .

- IR : Stretching vibrations for C-O (methoxy) at ~1250 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹ confirm functional groups .

- MS : Molecular ion peak at m/z 173.2 (C₁₁H₁₁NO⁺) with fragmentation patterns matching quinoline derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity profiles of this compound derivatives?

- Discrepancies arise from positional isomerism (e.g., 4-methyl vs. 8-methyl) and impurities. For instance, 8-methyl derivatives (non-hazardous per GHS) vs. 4-methyl analogues (acute toxicity in inhalation/dermal studies) .

- Methodological Approach :

Use high-purity standards (>99%) to isolate positional isomers .

Conduct comparative toxicity assays (e.g., Ames test, cytotoxicity in HepG2 cells) .

Validate structural identity via X-ray crystallography (as in ) to exclude misidentification .

Q. How do substitutions at the quinoline core (e.g., amino, alkyl chains) enhance antileishmanial activity?

- Derivatives like 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline show 475× higher efficacy against Leishmania donovani than meglumine antimoniate .

- Structure-Activity Relationship (SAR) Insights :

- Aminoalkyl side chains : Increase membrane permeability and target binding (e.g., inhibition of parasite topoisomerases) .

- Methoxy group : Enhances solubility and bioavailability .

Q. What analytical methods are optimal for quantifying this compound in biological matrices?

- HPLC-MS/MS : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid) and MRM transitions (m/z 173 → 145). Limit of detection (LOD): 0.1 ng/mL .

- Challenges : Matrix effects from plasma proteins require solid-phase extraction (SPE) for cleanup .

- Validation Parameters : Include linearity (R² >0.99), intra-day precision (<15% RSD), and recovery (>80%) per ICH guidelines .

Data Contradictions and Resolution

Q. Why do solubility studies report conflicting data for this compound?

- Variations arise from solvent polarity and temperature. For example:

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.